Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
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Overview
Description
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a chemical compound with the molecular formula C12H11NO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-8-methylquinoline-2-carboxylate typically involves the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in an alkaline medium . Another method includes the Friedlaender condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as zeolites and PEG-supported sulfonic acid are used to facilitate the condensation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with various nucleophiles, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines are employed under mild to moderate conditions
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-8-methylquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
4-hydroxy-2-quinolinone: Known for its antimicrobial properties.
8-methylquinoline: Exhibits similar biological activities but lacks the carboxylate group, which may affect its solubility and reactivity.
4-methoxyquinoline: Another derivative with different substituents that influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWTGWGUFVSGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621555 |
Source
|
Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849022-03-3 |
Source
|
Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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